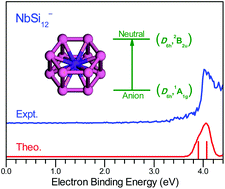The structural and electronic properties of NbSin−/0 (n = 3–12) clusters: anion photoelectron spectroscopy and ab initio calculations†
Nanoscale Pub Date: 2016-11-09 DOI: 10.1039/C6NR07480D
Abstract
Niobium-doped silicon clusters, NbSin− (n = 3–12), were generated by laser vaporization and investigated by anion photoelectron spectroscopy. The structures and electronic properties of NbSin− anions and their neutral counterparts were investigated with ab initio calculations and compared with the experimental results. It is found that the Nb atom in NbSin−/0 prefers to occupy the high coordination sites to form more Nb–Si bonds. The most stable structures of NbSi3–7−/0 are all exohedral structures with the Nb atom face-capping the Sin frameworks. At n = 8, both the anion and neutral adopt a boat-shaped structure and the openings of the boat-shaped structures remain unclosed in NbSi9–10−/0 clusters. The most stable structure of the NbSi11− anion is endohedral, while that of neutral NbSi11 is exohedral. The global minima of both the NbSi12− anion and neutral NbSi12 are D6h symmetric hexagonal prisms with the Nb atom at the center. The perfect D6h symmetric hexagonal prism of NbSi12− is electronically stable as it obeys the 18-electron rule and has a shell-closed electronic structure with a large HOMO–LUMO gap of 2.70 eV. The molecular orbital analysis of NbSi12− suggests that the delocalized Nb–Si12 ligand interactions may contribute to the stability of the D6h symmetric hexagonal prism. The AdNDP analysis shows that the delocalized 2c–2e Si–Si bonds and multicenter-2e NbSin bonds are important for the structural stability of the NbSi12− anion.


Recommended Literature
- [1] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡
- [2] A dopamine-modulated nitrogen-doped graphene quantum dot fluorescence sensor for the detection of glutathione in biological samples
- [3] Organic chemistry
- [4] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [5] Possible electron spin resonance identification of Br2– and I2– in γ-irradiated bromide or iodide doped barium sulphate
- [6] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field
- [7] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [8] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [9] Responsive copolymer–graphene oxide hybrid microspheres with enhanced drug release properties†
- [10] Preparation and evaluation of silica-based N-octylimidazolium stationary phases for HPLC

Journal Name:Nanoscale
Research Products
-
CAS no.: 197794-83-5









